![molecular formula C4H14Cl2N6 B13816265 2-[2-(Diaminomethylideneamino)ethyl]guanidine;dihydrochloride CAS No. 13282-14-9](/img/structure/B13816265.png)
2-[2-(Diaminomethylideneamino)ethyl]guanidine;dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Diaminomethylideneamino)ethyl]guanidine;dihydrochloride typically involves the reaction of ethylenediamine with cyanamide under acidic conditions. The reaction proceeds through the formation of intermediate compounds, which are subsequently converted to the final product by the addition of hydrochloric acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pH, and concentration of reactants, to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-[2-(Diaminomethylideneamino)ethyl]guanidine;dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different nitrogen-containing products.
Reduction: It can be reduced to simpler amine derivatives.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The conditions for these reactions vary depending on the desired product but generally involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include various guanidine derivatives, amines, and other nitrogen-containing compounds .
Wissenschaftliche Forschungsanwendungen
2-[2-(Diaminomethylideneamino)ethyl]guanidine;dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Wirkmechanismus
The mechanism of action of 2-[2-(Diaminomethylideneamino)ethyl]guanidine;dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(2-Guanidinoethyl)guanidine: A similar compound without the dihydrochloride component.
Guanidine: A simpler compound with similar nitrogen-containing functional groups.
Ethylenediamine: A precursor in the synthesis of 2-[2-(Diaminomethylideneamino)ethyl]guanidine;dihydrochloride.
Uniqueness
This compound is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its high nitrogen content and ability to form stable salts with acids make it particularly valuable in various scientific and industrial applications .
Eigenschaften
CAS-Nummer |
13282-14-9 |
|---|---|
Molekularformel |
C4H14Cl2N6 |
Molekulargewicht |
217.10 g/mol |
IUPAC-Name |
2-[2-(diaminomethylideneamino)ethyl]guanidine;dihydrochloride |
InChI |
InChI=1S/C4H12N6.2ClH/c5-3(6)9-1-2-10-4(7)8;;/h1-2H2,(H4,5,6,9)(H4,7,8,10);2*1H |
InChI-Schlüssel |
MXMXYRFYLKFSCR-UHFFFAOYSA-N |
Kanonische SMILES |
C(CN=C(N)N)N=C(N)N.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



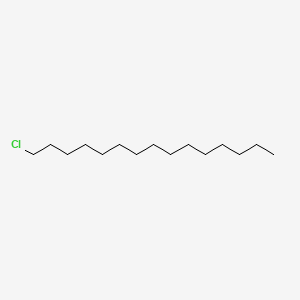
![3-Pyrrolidinecarbonitrile,1-methyl-4-(1-propenyl)-,[3alpha,4beta(E)]-(9CI)](/img/structure/B13816196.png)
![1-{3-[4-(Benzyloxy)-3-bromophenyl]propyl}-6-methoxy-3,4-dihydroisoquinolin-7-yl ethyl carbonate](/img/structure/B13816197.png)
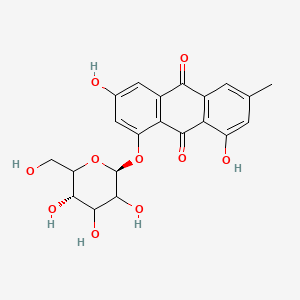
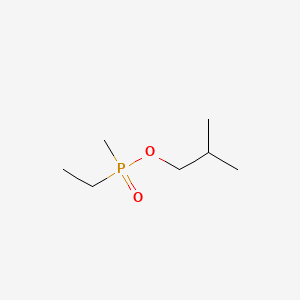
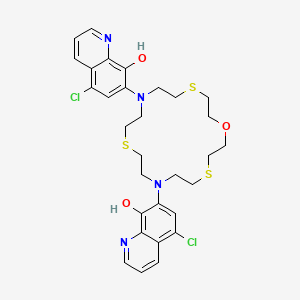
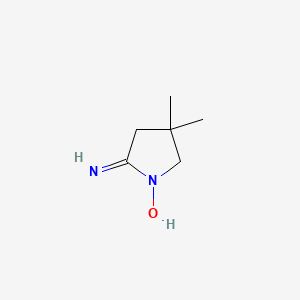
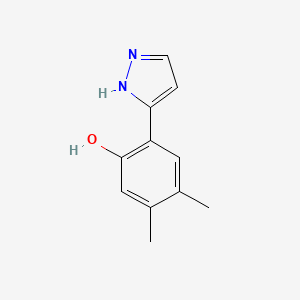
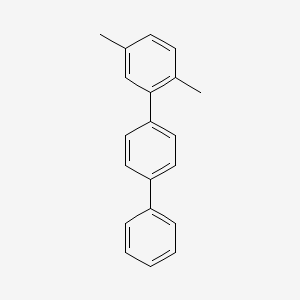
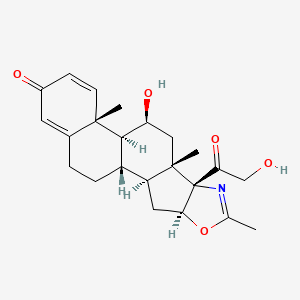
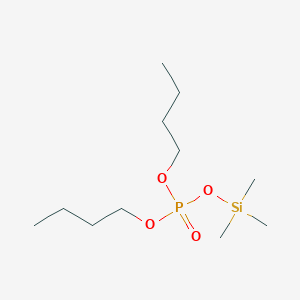
![Methyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B13816236.png)

